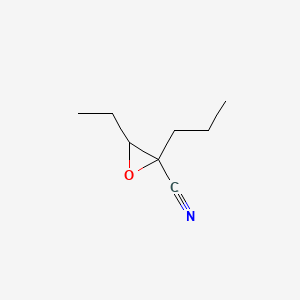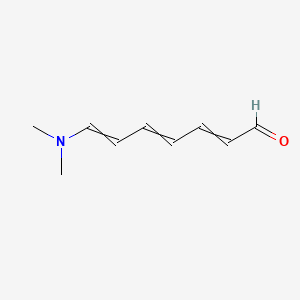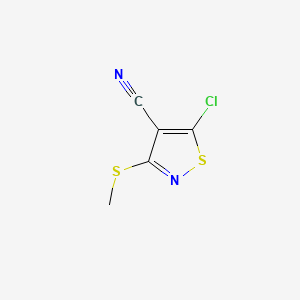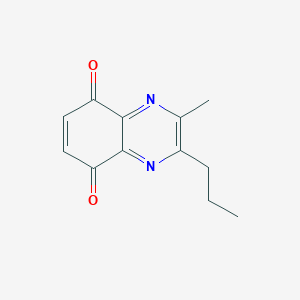
Oxiranecarbonitrile, 3-ethyl-2-propyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiranecarbonitrile, 3-ethyl-2-propyl- is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.198 g/mol . It is characterized by the presence of an oxirane (epoxide) ring and a nitrile group, making it a versatile compound in organic synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarbonitrile, 3-ethyl-2-propyl- typically involves the reaction of an appropriate alkene with a nitrile oxide. This reaction is often carried out under mild conditions, using a catalyst to facilitate the formation of the oxirane ring. The reaction conditions may vary depending on the specific reagents and desired yield .
Industrial Production Methods
In industrial settings, the production of Oxiranecarbonitrile, 3-ethyl-2-propyl- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize the yield and purity of the compound. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality Oxiranecarbonitrile, 3-ethyl-2-propyl- .
Analyse Des Réactions Chimiques
Types of Reactions
Oxiranecarbonitrile, 3-ethyl-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include oxirane derivatives, amines, and various substituted compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Oxiranecarbonitrile, 3-ethyl-2-propyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Oxiranecarbonitrile, 3-ethyl-2-propyl- involves the reactivity of the oxirane ring and the nitrile group. The oxirane ring can undergo ring-opening reactions, leading to the formation of various functionalized products. The nitrile group can participate in nucleophilic addition reactions, further diversifying the compound’s reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxiranecarbonitrile, 3-methyl-3-phenyl-: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Oxiranecarbonitrile, 3-ethyl-2-methyl-: Another similar compound with different alkyl groups, affecting its chemical properties and uses.
Uniqueness
Oxiranecarbonitrile, 3-ethyl-2-propyl- is unique due to its specific combination of an oxirane ring and a nitrile group, which provides a distinct set of chemical properties and reactivity patterns. This uniqueness makes it valuable in various fields of research and industry .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
3-ethyl-2-propyloxirane-2-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-3-5-8(6-9)7(4-2)10-8/h7H,3-5H2,1-2H3 |
Clé InChI |
AVONZKKWYFHWAQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C(O1)CC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-3-[(S)-pyridin-2-ylsulfinyl]prop-2-enoic acid](/img/structure/B13813806.png)



![5-Chloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13813843.png)


![[(2S,3S,4S,5R,6R)-2,3,4-triacetyl-3-acetyloxy-2-[(2R,3R,4R,5R,6S)-3,4-diacetyl-4-acetyloxy-5,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B13813864.png)
![[4-(Dipropylamino)phenyl] selenocyanate](/img/structure/B13813878.png)
![N-[4-(1-Pyrrolidinyl)butyl]acetamide](/img/structure/B13813890.png)


